molecular formula C15H20N2O3 B7508148 Methyl 3-(azepane-1-carbonylamino)benzoate

Methyl 3-(azepane-1-carbonylamino)benzoate

Cat. No. B7508148
M. Wt: 276.33 g/mol
InChI Key: PYCSVOPRBKFMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(azepane-1-carbonylamino)benzoate, also known as MAB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.

Scientific Research Applications

Methyl 3-(azepane-1-carbonylamino)benzoate has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 3-(azepane-1-carbonylamino)benzoate has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of Methyl 3-(azepane-1-carbonylamino)benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Methyl 3-(azepane-1-carbonylamino)benzoate has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and antibacterial and antifungal activity. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-(azepane-1-carbonylamino)benzoate in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, its low toxicity and broad-spectrum activity make it a versatile tool for studying various biological processes. However, one limitation of using Methyl 3-(azepane-1-carbonylamino)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Methyl 3-(azepane-1-carbonylamino)benzoate, including further studies on its mechanism of action and potential applications in drug development. Additionally, there is a need for more research on the pharmacokinetics and toxicity of Methyl 3-(azepane-1-carbonylamino)benzoate to determine its safety and efficacy as a potential drug candidate. Finally, there is a need for more studies on the synthesis of Methyl 3-(azepane-1-carbonylamino)benzoate derivatives with improved solubility and activity.

Synthesis Methods

Methyl 3-(azepane-1-carbonylamino)benzoate can be synthesized through a multistep process, starting with the reaction of 3-nitrobenzoic acid with 1-azepanecarbonyl chloride. This intermediate is then reduced to the corresponding amine and coupled with methyl chloroformate to yield the final product, Methyl 3-(azepane-1-carbonylamino)benzoate.

properties

IUPAC Name

methyl 3-(azepane-1-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-14(18)12-7-6-8-13(11-12)16-15(19)17-9-4-2-3-5-10-17/h6-8,11H,2-5,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCSVOPRBKFMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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